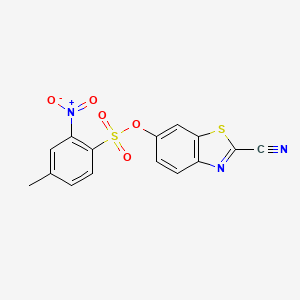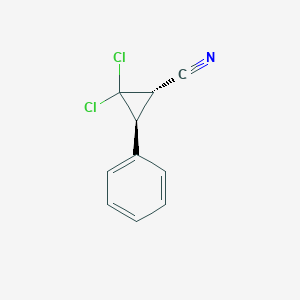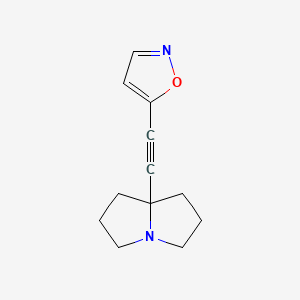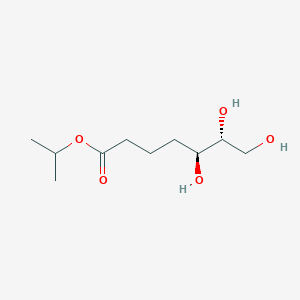
Acetic acid, bromo-, 4-formyl-2-methoxyphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, bromo-, 4-formyl-2-methoxyphenyl ester is an organic compound with the molecular formula C10H9BrO4. This compound is characterized by the presence of a bromo group, a formyl group, and a methoxy group attached to a phenyl ester of acetic acid. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, bromo-, 4-formyl-2-methoxyphenyl ester typically involves the esterification of 4-formyl-2-methoxyphenol with bromoacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, bromo-, 4-formyl-2-methoxyphenyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
Oxidation: 4-formyl-2-methoxybenzoic acid
Reduction: 4-hydroxymethyl-2-methoxyphenyl ester
Substitution: Various substituted phenyl esters depending on the nucleophile used
Aplicaciones Científicas De Investigación
Acetic acid, bromo-, 4-formyl-2-methoxyphenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of acetic acid, bromo-, 4-formyl-2-methoxyphenyl ester involves its interaction with specific molecular targets. The bromo group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The formyl group can undergo nucleophilic addition reactions, leading to the formation of various derivatives. The methoxy group can influence the compound’s reactivity by donating electron density through resonance.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, bromo-, methyl ester: Similar in structure but lacks the formyl and methoxy groups.
Acetic acid, 2-chloro-, 4-formyl-2-methoxyphenyl ester: Contains a chloro group instead of a bromo group.
Vanillin acetate: Contains a formyl and methoxy group but lacks the bromo group.
Uniqueness
Acetic acid, bromo-, 4-formyl-2-methoxyphenyl ester is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. The presence of the bromo group makes it a versatile intermediate for further functionalization, while the formyl and methoxy groups provide additional reactivity and stability.
Propiedades
Número CAS |
881994-35-0 |
|---|---|
Fórmula molecular |
C10H9BrO4 |
Peso molecular |
273.08 g/mol |
Nombre IUPAC |
(4-formyl-2-methoxyphenyl) 2-bromoacetate |
InChI |
InChI=1S/C10H9BrO4/c1-14-9-4-7(6-12)2-3-8(9)15-10(13)5-11/h2-4,6H,5H2,1H3 |
Clave InChI |
CYEKGRGMBTXPHG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C=O)OC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Chloro-4-[(1R)-1-methoxyethyl]benzene](/img/structure/B12606865.png)




![1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one](/img/structure/B12606900.png)
![Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]-](/img/structure/B12606907.png)

![2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)-](/img/structure/B12606917.png)
![3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B12606925.png)

